molecular formula C18H25NO4 B13734988 2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran CAS No. 39544-02-0

2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran

Cat. No.: B13734988
CAS No.: 39544-02-0
M. Wt: 319.4 g/mol
InChI Key: BRVULYXDWZNOSX-UHFFFAOYSA-N
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Description

2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the benzofuran class. . This compound, in particular, has garnered attention due to its unique structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves multiple steps. One efficient method reported involves the use of enantiopure chiral reagents and cheap starting materials . The process includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzofuran derivative.

    Chiral Reagent Addition: The enantiopure chiral reagent is added to the reaction mixture under controlled conditions.

    Reaction Conditions: The reaction is typically carried out under mild conditions to ensure high enantioselectivity and yield. Common solvents used include dichloromethane (DCM) and methanol.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and acetyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets. As a β-receptor antagonist, it binds to β-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure . The compound also interacts with various enzymes and proteins, modulating their activity and resulting in its diverse biological effects.

Comparison with Similar Compounds

Properties

CAS No.

39544-02-0

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

1-[2-ethyl-7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-4-yl]ethanone

InChI

InChI=1S/C18H25NO4/c1-5-14-8-16-15(12(4)20)6-7-17(18(16)23-14)22-10-13(21)9-19-11(2)3/h6-8,11,13,19,21H,5,9-10H2,1-4H3

InChI Key

BRVULYXDWZNOSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2O1)OCC(CNC(C)C)O)C(=O)C

Origin of Product

United States

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